molecular formula C21H19NO4 B6380568 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% CAS No. 1261979-58-1

5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%

Cat. No. B6380568
CAS RN: 1261979-58-1
M. Wt: 349.4 g/mol
InChI Key: SLJXTDYLVHWTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-aminopheny)-2-methoxyphenol, also known as Cbz-AMPA, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of the amino acid phenylalanine, and is commonly used as a reference compound in studies involving the synthesis and analysis of phenylalanine derivatives. Cbz-AMPA is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has a wide range of applications in scientific research and laboratory experiments. It is commonly used as a reference compound in studies involving the synthesis and analysis of phenylalanine derivatives, and is also used as a model compound for the study of the pharmacological activity of various drugs. Additionally, 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has been used in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibitors and enzyme-catalyzed reactions.

Mechanism of Action

5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is an agonist of the metabotropic glutamate receptor (mGluR) subtypes mGluR1 and mGluR5, which are G-protein coupled receptors that are involved in the modulation of synaptic transmission and neuronal excitability. 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% binds to mGluR1 and mGluR5, activating the receptors and triggering a signal transduction cascade that leads to the production of second messengers such as cyclic AMP (cAMP) and inositol 1,4,5-triphosphate (IP3). The activation of mGluR1 and mGluR5 by 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% results in the modulation of synaptic transmission, neuronal excitability, and a variety of other physiological processes.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission, neuronal excitability, and a variety of other physiological processes. Additionally, 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has been shown to have neuroprotective effects, as well as anti-inflammatory, antioxidant, and analgesic properties. 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and the synthesis method is relatively straightforward. Additionally, 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. However, there are some limitations to its use in laboratory experiments. 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is a relatively unstable compound, and its effects can vary depending on the concentration and the experimental conditions.

Future Directions

The potential applications of 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% are vast, and there are many potential areas of research that could be explored in the future. For example, further research could be conducted into the effects of 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% on neuronal plasticity and learning, as well as its effects on the immune system and inflammation. Additionally, further research could be conducted into the potential therapeutic applications of 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%, such as its use as an anti-cancer agent or as an analgesic. Finally, research could be conducted into the synthesis of novel derivatives of 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%, which could have a wide range of potential applications.

Synthesis Methods

5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is synthesized through a two-step process involving the reaction of phenylalanine with 4-chlorobenzyl bromide and 2-methoxyphenol. The first step of the reaction involves the reaction of 4-chlorobenzyl bromide with phenylalanine to form a 4-chlorobenzyl-aminophenylamine intermediate. This intermediate is then reacted with 2-methoxyphenol to produce 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%. The reaction is carried out in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 30 and 50°C.

properties

IUPAC Name

benzyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-25-20-12-9-17(13-19(20)23)16-7-10-18(11-8-16)22-21(24)26-14-15-5-3-2-4-6-15/h2-13,23H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJXTDYLVHWTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate

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